molecular formula C8H10N2O B1316773 (E)-2-Aminobenzaldehyde O-methyl oxime CAS No. 305811-22-7

(E)-2-Aminobenzaldehyde O-methyl oxime

Cat. No.: B1316773
CAS No.: 305811-22-7
M. Wt: 150.18 g/mol
InChI Key: PCCFZEKGUORCII-UXBLZVDNSA-N
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Description

(E)-2-Aminobenzaldehyde O-methyl oxime is an organic compound that belongs to the class of oxime ethers Oxime ethers are characterized by the presence of the >C=N-O-R moiety, where R represents an alkyl or aryl group

Mechanism of Action

Target of Action

(E)-2-Aminobenzaldehyde O-methyl oxime, like other oximes, is an organic compound that belongs to the imines . Oximes are renowned for their widespread applications in medicinal chemistry, including their use as antidotes against nerve agents . This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . Therefore, one of the primary targets of this compound could be AChE.

Mode of Action

The mode of action of oximes involves their interaction with their targets, leading to certain changes. Oximes have gained popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with its targets. For instance, by reactivating AChE, oximes can counteract the effects of nerve agents that inhibit this enzyme . This can have downstream effects on the nervous system, as AChE plays a crucial role in nerve signal transmission.

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. As an oxime, if it acts as an antidote against nerve agents by reactivating AChE, it could help restore normal nerve function . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Aminobenzaldehyde O-methyl oxime typically involves the reaction of 2-aminobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

(E)-2-Aminobenzaldehyde O-methyl oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-Aminobenzaldehyde O-methyl oxime has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-Aminobenzaldehyde O-methyl oxime is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to other oxime ethers. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-[(E)-methoxyiminomethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFZEKGUORCII-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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